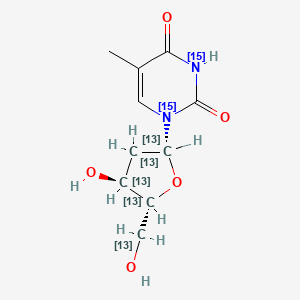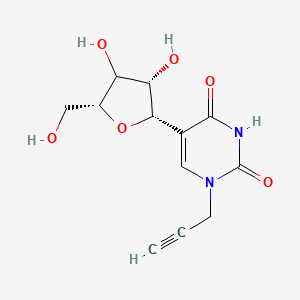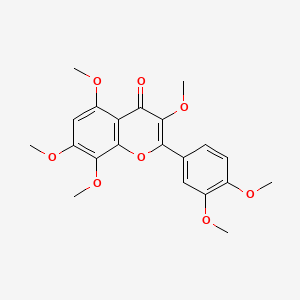
Gossypetin hexamethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gossypetin hexamethyl ether is a hexahydroxylated flavonoid derivative found in the calyx of Hibiscus sabdariffa. It is a methylated form of gossypetin, which is known for its potent antioxidant properties. The compound has a chemical formula of C21H22O8 and a molecular weight of 402.39 g/mol . This compound exhibits various biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gossypetin hexamethyl ether typically involves the methylation of gossypetin. This can be achieved through the reaction of gossypetin with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . The reaction is usually carried out in an organic solvent such as acetone or dimethylformamide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the process would likely involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and reaction time would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Gossypetin hexamethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to the formation of thiomethyl or aminomethyl derivatives.
Scientific Research Applications
Gossypetin hexamethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: The compound exhibits neuroprotective, hepatoprotective, and nephroprotective properties.
Medicine: Research has shown its potential in treating cognitive dysfunction, diabetes mellitus, and other chronic conditions
Industry: This compound can be employed as an ether sizing agent in textile manufacturing.
Mechanism of Action
The mechanism of action of gossypetin hexamethyl ether involves its antioxidant and anti-inflammatory properties. The compound exerts its effects by scavenging free radicals and inhibiting oxidative stress pathways. It also modulates various signaling pathways, including the p-38 mitogen-activated protein kinases (MAPK), nuclear factor kappa B (NF-κB), and Jun amino-terminal kinases/stress-activated protein kinases (JNK/SAPK) pathways . These actions help reduce inflammation and protect against cellular damage.
Comparison with Similar Compounds
Gossypetin hexamethyl ether is similar to other flavonoids such as quercetin and kaempferol. it is unique due to its hexamethoxy substitution pattern, which enhances its antioxidant properties. Similar compounds include:
Quercetin: A flavonoid with potent antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its antioxidant and anticancer activities.
Myricetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
This compound stands out due to its enhanced stability and bioactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
7741-47-1 |
|---|---|
Molecular Formula |
C21H22O8 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7,8-tetramethoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-23-12-8-7-11(9-13(12)24-2)18-21(28-6)17(22)16-14(25-3)10-15(26-4)19(27-5)20(16)29-18/h7-10H,1-6H3 |
InChI Key |
XBZIUXVIWRAJKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC)OC |
melting_point |
170 - 172 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide;hydrochloride](/img/structure/B15139933.png)
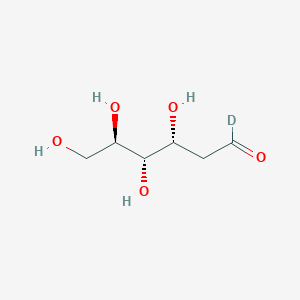

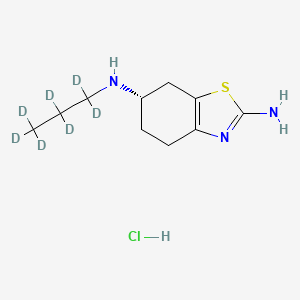

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)
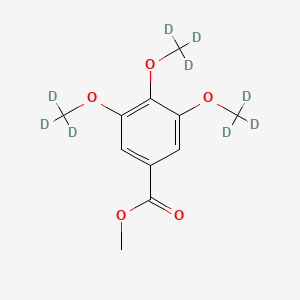
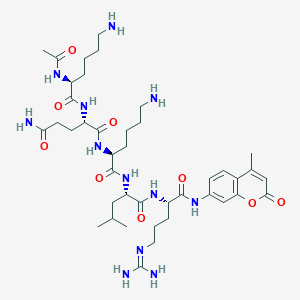
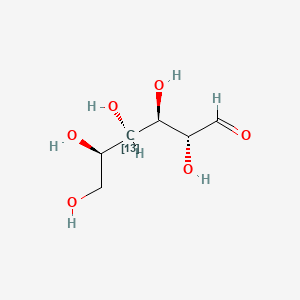
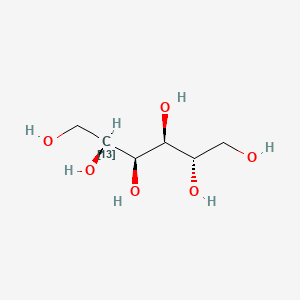
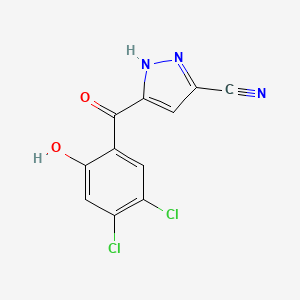
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
